Praelolide

Description

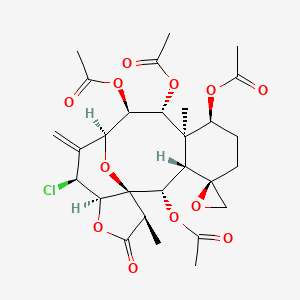

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H35ClO12 |

|---|---|

Molecular Weight |

599 g/mol |

IUPAC Name |

[(1R,2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate |

InChI |

InChI=1S/C28H35ClO12/c1-11-18(29)22-28(12(2)25(34)40-22)24(39-16(6)33)21-26(7,17(36-13(3)30)8-9-27(21)10-35-27)23(38-15(5)32)20(19(11)41-28)37-14(4)31/h12,17-24H,1,8-10H2,2-7H3/t12-,17-,18-,19-,20+,21+,22-,23-,24-,26-,27-,28-/m0/s1 |

InChI Key |

VPXKDKFGKRSWEO-VCUZVGTNSA-N |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]2[C@]13[C@H]([C@@H]4[C@]([C@H](CC[C@]45CO5)OC(=O)C)([C@H]([C@@H]([C@@H](O3)C(=C)[C@@H]2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C |

Canonical SMILES |

CC1C(=O)OC2C13C(C4C(C(CCC45CO5)OC(=O)C)(C(C(C(O3)C(=C)C2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C |

Synonyms |

praelolide prelolide |

Origin of Product |

United States |

Isolation and Natural Occurrence of Praelolide

Discovery and Initial Isolation from Marine Organisms

Praelolide's discovery is linked to the chemical investigation of marine invertebrates, particularly gorgonian corals, which are recognized as prolific producers of structurally diverse natural products gmgi.orgcusat.ac.in.

Junceella fragilis, a gorgonian coral, has been consistently identified as a primary natural source for the isolation of this compound nih.govnih.govnih.govresearchgate.netoup.comacs.orgmdpi.comresearchgate.netnih.govdntb.gov.ua. This species, collected from various locations including the waters of Southern Taiwan, the South China Sea, Halmahera Island in Indonesia, and the Pass Reef of Madang, Papua New Guinea, has yielded this compound along with numerous other briarane-type diterpenoids nih.govresearchgate.netoup.comacs.orgmdpi.comresearchgate.netnih.govresearchgate.net.

Another significant source of this compound is the gorgonian coral Junceella juncea nih.govmdpi.comnih.gov. Isolations have been reported from specimens collected from the Tuticorin coast of the Indian Ocean and the South China Sea mdpi.comnih.govresearchgate.net.

This compound has also been isolated from Dichotella gemmacea, a gorgonian coral primarily found in the South China Sea nih.govresearchgate.netnih.govmdpi.comresearchgate.netmdpi.comnih.gov. This includes collections from areas such as Beihai, China, and Meishan Island, Hainan Province, China researchgate.netnih.govmdpi.comresearchgate.netmdpi.comnih.gov. Historically, D. gemmacea has sometimes been identified as Junceella gemmacea mdpi.com.

The Indian Ocean gorgonian Gorgonella umbraculum has also been a source of this compound acs.orgnih.govacs.orgclockss.orgresearchgate.net. Specifically, specimens collected from the Tuticorin area of the Bay of Bengal have yielded this compound acs.orgnih.govacs.orgresearchgate.net.

Distribution and Ecological Relevance of Producing Organisms

The gorgonian corals of the genus Junceella, belonging to the family Ellisellidae, are widely distributed in the subtropical and tropical regions of the Indo-Pacific Ocean and the South China Sea researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.org. These organisms are recognized for their prolific production of highly oxidized briarane diterpenoids researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.org. Marine organisms, including these corals, represent a vast reservoir of natural products with diverse chemical structures and biological activities researchgate.netgmgi.orgcusat.ac.innih.govspf.org. Diterpenoids, such as this compound, play a crucial role in marine ecosystems by exhibiting protective effects against various environmental stresses nih.gov. The continuous discovery of such compounds from marine invertebrates underscores the immense chemical diversity and potential for novel compound discovery within the oceanic environment gmgi.orgspf.org.

Co-isolation of this compound Analogues and Related Briaranes

This compound is frequently co-isolated with a variety of other briarane diterpenoids, highlighting the biosynthetic pathways within these marine organisms.

Co-isolated compounds from Junceella fragilis include:

Junceellolide H nih.gov

Junceellin nih.govnih.govoup.comacs.orgnih.gov

Junceellolide D nih.govacs.org

Fragilides K and L researchgate.netmdpi.comdntb.gov.ua

Gemmacolide X researchgate.netmdpi.comdntb.gov.ua

Juncins P and ZI researchgate.netmdpi.comdntb.gov.ua

Gemmacolide V researchgate.netmdpi.comdntb.gov.ua

(-)-2-deacetyljunceellin oup.comnih.gov

(-)-3-deacetyljunceellin oup.comnih.gov

Junceellolide A and B oup.comresearchgate.netnih.gov

Fragilisinins A-L researchgate.net

Junceol A researchgate.net

Junceellonoid D researchgate.net

Fragilide C researchgate.net

Frajunolides A and E researchgate.net

Co-isolated compounds from Junceella juncea include:

Junceellin nih.gov

Gemmacolides A-C and F nih.gov

Junceellolide D nih.gov

(+)-11β,20β-epoxyjunceellolide D nih.gov

Juncins O-Q, R-ZI, ZII nih.gov

Gemmacolides A and B mdpi.com

Juncins H and K mdpi.com

Juncelactones A-P (16 new analogues from 45 briaranes) rsc.org

Co-isolated compounds from Dichotella gemmacea include:

Gemmacolides T-Y nih.gov

Juncenolide J nih.gov

Junceellolide C nih.govmdpi.comnih.gov

Gemmacolides A-F mdpi.com

Dichotellides A-E mdpi.com

Juncin P mdpi.com

Juncin ZI mdpi.com

Junceellin A mdpi.com

Gemmacolides G-M mdpi.com

Gemmacolides N-S mdpi.com

Juncenolide D mdpi.commdpi.com

Juncins R, S, U mdpi.commdpi.com

Gemmacolides AA–AR mdpi.com

Dichotellides F and I mdpi.com

Gemmacolides AZ–BF researchgate.net

Junceellolide D researchgate.netresearchgate.netnih.gov

(+)-11β,20β-epoxyjunceellolide D researchgate.net

(−)-11β,20β-epoxy-4-deacetoxyjunceellolide D researchgate.net

Junceol A researchgate.net

Juncins H and K researchgate.net

Junceellin (=junceellin A) researchgate.net

Gemmacolide L, X, AH, AQ, AJ, AO nih.gov

Frajunolide K nih.gov

Co-isolated compounds from Gorgonella umbraculum include:

Junceellin acs.orgnih.govacs.org

Compound 3 (a new briarane) acs.orgnih.govacs.org

Umbraculolides A, D, and E researchgate.net

The co-occurrence of this compound with these diverse briarane derivatives underscores the intricate biosynthetic capabilities of these marine gorgonian corals.

Structural Elucidation and Stereochemical Assignment Methodologies

Challenges and Revisions in Structural Assignments

The briarane class of diterpenoids, to which praelolide belongs, is characterized by its inherent structural complexity, typically featuring a bicyclo[8.4.0] system and often a γ-lactone moiety clockss.org. This complexity, particularly the flexible nature of the bicyclo[8.4.0]tetradecane skeleton and the intricate substitution patterns, presents significant challenges in the stereochemical elucidation of their numerous chiral centers mdpi.com.

In the field of marine natural products, structural revisions are not uncommon, often arising from discrepancies in spectroscopic data or being definitively resolved through advanced techniques such as total synthesis or sophisticated computational methods rsc.orgscispace.comrsc.orgmdpi.com. For instance, computational approaches like Time-Dependent Density Functional Theory Electronic Circular Dichroism (TDDFT ECD) calculations have become crucial tools for determining the absolute configurations of complex and flexible molecules, especially when traditional methods face limitations researchgate.netmdpi.comrsc.orgrsc.org. These computational studies help to overcome challenges posed by conformational flexibility and allow for the accurate assignment or re-evaluation of stereochemistry within the briarane family mdpi.comrsc.org. The confirmation of this compound's structure through X-ray diffraction, as well as the interconversion of 2-deacetylthis compound (fragilide J) to this compound followed by X-ray confirmation, underscores the rigorous methodologies required to ensure accuracy in this structurally diverse class of natural products rsc.org.

Synthetic Approaches to Praelolide and Its Core Structure

Total Synthesis Strategies and Challenges

Despite the structural complexity and biological interest in briarane diterpenoids, a comprehensive total synthesis of Praelolide has not been extensively reported in the scientific literature nih.gov. The inherent challenges in synthesizing compounds within the briarane class, which includes this compound, often lead researchers to prioritize isolation from natural sources or to pursue partial synthesis from readily available precursors nih.gov.

The synthesis of briarane diterpenoids generally involves the construction of their characteristic bicyclo[8.4.0] ring system and the precise installation of multiple chiral centers and oxygen functionalities. Preliminary synthetic research on fragments of briarane diterpenoids has been reported, indicating the foundational steps towards potentially more complex syntheses nih.gov. However, achieving the complete total synthesis of this compound, with its specific stereochemistry and array of functional groups, remains a significant undertaking in synthetic organic chemistry.

Partial Synthesis and Chemical Interconversions

Partial synthesis and chemical interconversions have proven to be effective strategies in obtaining this compound and confirming its structure. A notable example involves the acetylation of 2-deacetylthis compound, also known as fragilide J, which yields this compound. This chemical transformation highlights the close structural relationship between these natural products and provides a method for their interconversion. The structure of the resulting this compound from this partial synthesis was rigorously confirmed through single-crystal X-ray diffraction analysis.

This approach is particularly valuable when a closely related precursor is available in sufficient quantities from natural isolation, circumventing the challenges associated with a full de novo total synthesis. Chemical interconversions are also broadly utilized within the briarane class for structural elucidation and to establish relationships between different isolated compounds nih.gov.

Table 1: Partial Synthesis of this compound

| Starting Material | Reagent/Conditions | Product | Confirmation Method | Reference |

| 2-Deacetylthis compound | Acetylation | This compound | Single-crystal X-ray diffraction | |

| Fragilide J (Synonym) | Acetylation | This compound | Single-crystal X-ray diffraction |

Biomimetic Synthesis Studies

Specific biomimetic synthesis studies focusing directly on this compound are not widely detailed in the available literature. While biomimetic approaches have been explored for other marine natural products, including some briarane-related compounds like briareolate ester B and kishnadimer, these studies have not been explicitly reported for this compound itself. The concept of biomimetic synthesis aims to mimic proposed natural biosynthetic pathways in a laboratory setting, offering insights into how complex structures are formed in nature and potentially providing novel synthetic routes. The absence of reported biomimetic pathways for this compound suggests that its precise biosynthetic route in marine organisms may still be an area for further investigation or that synthetic efforts have focused on other strategies.

Synthesis of Structural Fragments and Analogues

Given the complexities of briarane diterpenoids, research efforts have included the synthesis of structural fragments and analogues. These studies are crucial for understanding the structure-activity relationships of these compounds and for developing methodologies that could eventually contribute to the total synthesis of this compound or its derivatives. Preliminary synthetic research on fragments of briarane diterpenoids has been reported, indicating foundational work on building blocks that could be incorporated into larger structures nih.gov. For instance, the synthesis of chiral quaternary fragments has been explored as a component for the assembly of briarane diterpenes nih.gov. Such fragment syntheses aim to develop efficient and stereoselective routes to key substructures, paving the way for the construction of the full briarane skeleton.

Biosynthetic Pathways and Precursors

Proposed Biogenetic Origin within Diterpenoid Metabolism

The structural foundation of Praelolide, like all diterpenoids, is derived from the C20 precursor geranylgeranyl diphosphate (GGPP). The biosynthesis of the characteristic briarane skeleton is hypothesized to originate from the cembrane framework, another class of diterpenoids commonly found in marine gorgonians. nih.gov This proposed pathway involves a significant carbon skeleton rearrangement.

The key steps in this proposed biogenetic origin are:

Formation of the Cembrane Precursor: The linear GGPP molecule undergoes an initial cyclization to form a 14-membered cembrane ring. This is a common starting point for various classes of diterpenoids in marine invertebrates. researchgate.net

Transannular Cyclization: The crucial step in forming the briarane core is a proposed cyclization event between carbons C3 and C8 of the cembrane precursor. nih.gov This transannular reaction establishes the distinctive bicyclo[8.4.0]tetradecane ring system that characterizes all briaranes.

Oxidative Modifications: Following the formation of the basic briarane skeleton, a series of oxidative modifications occur. These reactions, catalyzed by various enzymes, introduce the diverse functional groups (hydroxyls, epoxides, lactones) and stereochemical complexity seen in this compound and other briaranes. nih.gov A common feature in most briaranes is a γ-lactone ring, which is formed through further oxidative processing. nih.gov

This biosynthetic relationship highlights an efficient metabolic strategy within the source organism, where a common precursor is channeled into different pathways to generate a wide diversity of structurally complex and biologically active molecules.

| Precursor Compound | Key Transformation | Resulting Skeleton |

| Geranylgeranyl Diphosphate (GGPP) | Initial Cyclization | Cembrane |

| Cembrane Intermediate | Transannular Cyclization (C3-C8) | Briarane |

Role of Enzymes and Gene Clusters in Briarane Biosynthesis

The intricate chemical transformations leading to the briarane skeleton are orchestrated by specific enzymes encoded within the organism's genome. Recent research has revealed that the genes for these enzymes are often physically grouped together in what are known as biosynthetic gene clusters (BGCs). researchgate.netresearchgate.net This clustering facilitates the efficient and controlled production of these complex secondary metabolites.

The biosynthesis of the briarane core from a cembranoid precursor involves several key enzymatic steps which are conserved across different briarane-producing organisms. researchgate.net These include:

Terpene Cyclization: Formation of the initial carbocyclic ring system.

Hydroxylation: The addition of hydroxyl (-OH) groups at specific positions on the molecule, often catalyzed by cytochrome P450 monooxygenases. researchgate.net

Dehydrogenation: The removal of hydrogen atoms to form double bonds or carbonyl groups. researchgate.net

A central transformation required to form the complete briarane scaffold is a 1,10-cyclization. researchgate.net One proposed mechanism for this ring closure involves a cytochrome P450 (CYP)-mediated reaction, which is initiated by the epoxidation of an intermediate. researchgate.net The discovery of a widespread BGC family in octocorals confirms that these animals, much like microbes and plants, utilize gene clusters to produce specialized metabolites. researchgate.netresearchgate.net The modifications that distinguish specific briaranes like this compound are believed to be introduced later in the pathway by lineage-specific enzymes that may not be part of the core BGC. researchgate.net

| Enzyme Class | Proposed Function in Briarane Biosynthesis | Reference Intermediate/Product |

| Terpene Cyclase | Catalyzes the initial cyclization of GGPP. | Cembrene-type precursor |

| Cytochrome P450 (CYP) Monooxygenases | Perform hydroxylation and epoxidation reactions, including the key 1,10-ring closure. researchgate.net | Epoxidized lactone intermediate |

| Dehydrogenases | Catalyze oxidation reactions by removing hydrogen. researchgate.net | Central lactone intermediate |

Environmental and Biological Factors Influencing Biosynthesis

The production of secondary metabolites like this compound is not static but is influenced by a range of environmental and biological factors. These factors can affect the expression of the biosynthetic genes and the activity of the enzymes involved in the pathway. While direct studies on this compound are limited, knowledge from other terpenoid biosynthesis pathways provides a framework for understanding potential influences.

Abiotic Factors:

Temperature and Light: These are among the most significant environmental drivers controlling the biosynthesis of volatile terpenes in plants, and similar principles may apply to marine organisms. mdpi.com Temperature can directly affect enzyme kinetics, while light availability influences the supply of primary metabolites (like GGPP) from photosynthesis in symbiotic organisms (e.g., corals with zooxanthellae). mdpi.comnih.gov

Water Chemistry: Factors such as pH and salinity can induce stress responses in marine organisms, which may lead to an upregulation in the production of defensive compounds like briaranes. nih.gov

Biological Factors:

Predation Pressure: The biosynthesis of briaranes, many of which exhibit defensive properties such as ichthyotoxicity, may be induced or enhanced in response to grazing by predators. nih.gov

Competition: Gorgonians compete with other sessile marine organisms for space on the reef. The production of allelopathic compounds can be a crucial competitive mechanism, and its rate may vary depending on the proximity and identity of competitors.

Symbiotic Microorganisms: The gorgonian holobiont, which includes a diverse community of symbiotic bacteria and fungi, may play a direct or indirect role in the biosynthesis or modification of briaranes.

These factors likely interact in complex ways to regulate the chemical profile of the organism, leading to variations in the quantity and types of briaranes produced.

Mechanistic Investigations of Praelolide S Biological Activities

Molecular and Cellular Mechanisms of Action

Praelolide exerts its biological effects through intricate molecular and cellular interactions, primarily by modulating key protein functions and activating critical signaling cascades involved in oxidative stress and inflammatory responses.

A significant molecular mechanism of this compound involves its interaction with Kelch-like ECH-associated protein 1 (Keap1). This compound engages with Keap1 through non-covalent interactions. This binding effectively interrupts the normal interaction between Keap1 and nuclear factor erythroid-2-related factor 2 (Nrf2). vulcanchem.comresearchgate.netnih.gov By disrupting the Keap1-Nrf2 complex, this compound facilitates the activation of the Nrf2 signaling pathway, a master regulator of cellular defense mechanisms. vulcanchem.comresearchgate.net

This compound is a potent activator of the Nrf2 signaling pathway. Its interaction with Keap1 leads to the significant activation of Nrf2, promoting its translocation into the nucleus. vulcanchem.comresearchgate.netnih.govnih.govmdpi.com Once in the nucleus, Nrf2 induces the expression of various Nrf2-targeted genes, which are crucial for antioxidant and detoxification responses. vulcanchem.comresearchgate.net This activation contributes to the suppression of reactive oxygen species (ROS) production, thereby mitigating oxidative stress. vulcanchem.comresearchgate.net Furthermore, this compound has been shown to abrogate the activation of downstream mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NFκB) signaling pathways. vulcanchem.comresearchgate.net The Nrf2 pathway plays a vital role in regulating oxidative stress, inflammation, and immune responses, and its activation by this compound contributes to immunoregulatory and anti-inflammatory effects. vulcanchem.com

Table 1: this compound's Modulation of Key Signaling Components

| Signaling Component/Protein | This compound's Effect | Mechanism/Outcome | Source |

| Kelch-like ECH-associated protein 1 (Keap1) | Interacts with | Non-covalent interaction, interrupts Keap1-Nrf2 binding | vulcanchem.comresearchgate.netnih.gov |

| Nuclear factor erythroid-2-related factor 2 (Nrf2) | Activates | Induces nucleus translocation, upregulates Nrf2-targeted genes | vulcanchem.comresearchgate.netnih.govnih.govmdpi.com |

| Reactive Oxygen Species (ROS) | Suppresses production | Contributes to antioxidant defense | vulcanchem.comresearchgate.net |

| Mitogen-activated protein kinase (MAPK) | Abrogates activation | Downstream signaling modulation | vulcanchem.comresearchgate.net |

| Nuclear factor-κB (NFκB) | Abrogates activation | Downstream signaling modulation | vulcanchem.comresearchgate.net |

Beyond its effects on signaling pathways, this compound also modulates the activity of specific enzymes. Notably, it significantly increases catalase activity. vulcanchem.comnih.govmdpi.com This modulation occurs through non-covalent interactions with catalase, which induce conformational alterations in the enzyme. These structural changes enhance catalase's activity and improve its stability against degradation caused by time and temperature. nih.gov The enhanced catalase activity plays a crucial role in reducing the accumulation of disease-related ROS. nih.gov

Anti-inflammatory Modulations at the Cellular Level

This compound exhibits significant anti-inflammatory properties, mediated through its influence on cellular processes, including the expression of pro-inflammatory proteins and the production of inflammatory cytokines.

While direct studies on this compound's inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression specifically in RAW264.7 macrophage models were not explicitly detailed, mechanistic insights suggest a strong likelihood of such effects. This compound has been shown to abrogate the activation of nuclear factor-κB (NFκB) signaling. vulcanchem.comresearchgate.net NFκB is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding iNOS and COX-2. mdpi.com Therefore, by inhibiting NFκB activation, this compound is mechanistically positioned to suppress the expression of these key pro-inflammatory proteins.

Reduction of Reactive Oxygen Species (ROS) Accumulation

Reactive Oxygen Species (ROS) are highly reactive chemical forms of oxygen, such as superoxide (B77818) anion, hydrogen peroxide, and hydroxyl radicals, which are natural byproducts of aerobic metabolism. While essential for certain physiological functions, excessive accumulation of ROS can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA. nih.govmdpi.com Cells possess intricate antioxidant defense mechanisms, notably involving the nuclear factor E2-related factor 2 (Nrf2) pathway, which regulates the expression of numerous antioxidant enzyme genes. frontiersin.org

Inhibition of Elastase Release and Superoxide Anion Generation in Human Neutrophils

Human neutrophils, crucial components of the innate immune system, release various enzymes and reactive oxygen species during inflammatory responses. Among these, human neutrophil elastase (HNE) is a potent serine protease involved in degrading extracellular matrix proteins, including elastin, and plays a significant role in inflammation and tissue remodeling. mdpi.comencyclopedia.pubnih.govscbt.com Dysregulated or excessive HNE activity can lead to substantial tissue damage and contribute to the pathology of various inflammatory disorders. nih.govscbt.com

Research indicates that this compound, specifically identified as briarane 3 in some studies, demonstrates an inhibitory effect on the release of elastase from human neutrophils. researchgate.net Beyond elastase inhibition, this compound also exhibits the capacity to inhibit the generation of superoxide anion by human neutrophils. researchgate.netdntb.gov.uaresearchgate.net Superoxide anions are primarily produced in neutrophils through the activation of NADPH oxidase, an enzyme complex that transfers electrons to molecular oxygen, leading to the formation of superoxide. frontiersin.orgcvphysiology.comnih.gov By inhibiting both elastase release and superoxide anion generation, this compound contributes to the modulation of neutrophil-mediated inflammatory processes, potentially limiting tissue injury associated with excessive neutrophil activation.

Table 1: this compound's Effects on Neutrophil Activity

| Activity | Effect | Associated Mechanism(s) | Reference(s) |

| Elastase Release from Human Neutrophils | Decreased | Inhibition of enzyme release | researchgate.net |

| Superoxide Anion Generation by Human Neutrophils | Inhibited | Modulation of NADPH oxidase activity (implied) | researchgate.netdntb.gov.uaresearchgate.net |

Anti-Osteoclastogenesis Mechanisms

Osteoclasts are specialized multinucleated cells responsible for bone resorption, a critical process in bone remodeling. An imbalance between osteoclast-mediated bone resorption and osteoblast-mediated bone formation can lead to various bone loss diseases, such as osteoporosis. nih.govnih.govnih.gov The receptor activator of nuclear factor-κB ligand (RANKL) signaling pathway is a pivotal regulator of osteoclast differentiation, activation, and survival. frontiersin.orgmdpi.comnih.govnih.govnih.govaging-us.combiomolther.org

This compound has been shown to inhibit osteoclast formation primarily by reducing the accumulation of reactive oxygen species (ROS) during osteoclastogenesis. mdpi.comresearchgate.net ROS play a significant role in triggering downstream signaling pathways, such as NF-κB, which are involved in osteoclast formation and function. frontiersin.orgmdpi.com By mitigating ROS levels, this compound can interfere with these pro-osteoclastogenic signaling cascades. While the precise quantitative data on this compound's direct effects on osteoclast numbers or bone resorption area in in vitro and in vivo models are not extensively detailed in the provided search results, its established role in ROS reduction during osteoclastogenesis highlights a key mechanistic pathway for its anti-osteoclastogenic potential.

The anti-osteoclastogenic mechanisms of this compound, particularly its ability to reduce ROS accumulation, are highly relevant to the restoration of bone loss in various pathological conditions. Glucocorticoid-induced osteoporosis (GIOP) is a significant clinical concern, where long-term use of glucocorticoids like prednisone (B1679067) leads to bone loss by impairing osteoblast differentiation and function, promoting osteoblast and osteocyte apoptosis, and enhancing osteoclast activity. nih.govnih.govscielo.bropenaccessjournals.comtg.org.au Zebrafish models treated with prednisolone (B192156) mimic this osteoporotic phenotype, exhibiting altered mineral content, enhanced matrix breakdown, and characteristic changes in osteoblast and osteoclast gene expression. nih.govnih.gov

In Vitro Cellular Cytotoxicity Studies (Mechanistic Focus)

The cytotoxic potential of compounds against cancer cell lines is a crucial aspect of anticancer drug discovery. Briarane diterpenoids, as a class of compounds, have been noted for their cytotoxicity towards various cancer cells. researchgate.netdntb.gov.uamdpi.com

This compound, as a briarane diterpenoid, has been reported to exhibit cytotoxicity towards cancer cells. researchgate.netdntb.gov.ua In in vitro cellular cytotoxicity studies, common cancer cell lines such as A549 (human lung cancer) and MG63 (human osteosarcoma) are frequently utilized to assess the growth inhibitory effects and underlying mechanisms of potential anticancer agents. mdpi.comamegroups.orgnih.govsynthego.comfrontiersin.orgnih.govatcc.orgindianastate.edu These studies typically investigate parameters such as cell viability, proliferation, and induction of cell death pathways.

While the general cytotoxic activity of briaranes including this compound has been noted, specific detailed mechanistic data, such as IC50 values, the induction of apoptosis, or cell cycle arrest in A549 and MG63 cell lines directly attributed to this compound, are not explicitly provided in the current search results. However, other studies on these cell lines with different compounds have demonstrated various mechanisms of growth inhibition, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways like NF-κB and MAPK. mdpi.comamegroups.orgnih.govfrontiersin.orgnih.gov Further research would be needed to elucidate the precise mechanistic details of this compound's cytotoxic effects on these specific cancer cell lines.

Table 2: this compound's General Cytotoxicity

| Activity | Effect | Associated Mechanism(s) | Reference(s) |

| Growth Inhibition in Cancer Cell Lines | Observed cytotoxicity | Not explicitly detailed for specific cell lines | researchgate.netdntb.gov.uamdpi.com |

Comparison with Reference Compounds in in vitro assays

This compound, a briarane-type diterpenoid, is a natural product isolated from marine gorgonian corals such as Dichotella gemmacea and Junceella fragilis. nih.govmdpi.commdpi.comsemanticscholar.org Investigations into its biological activities have included various in vitro assays, often comparing its effects to established reference compounds.

Cytotoxicity Assays

The in vitro cytotoxic potential of this compound has been evaluated against several human cancer cell lines. Studies have explored its tumor cell growth inhibitory activities, particularly against A549 (human lung adenocarcinoma) and MG63 (human osteosarcoma) cell lines. nih.govmdpi.com

However, research findings regarding this compound's direct cytotoxicity are varied. While some studies suggest that this compound, among other briarane diterpenoids isolated from Dichotella gemmacea, exhibits different levels of growth inhibition against A549 and MG63 cells, specific quantitative data (e.g., IC50 values) for this compound alone are not always explicitly detailed in comparison to reference compounds like Adriamycin (doxorubicin), a frequently used positive control in such assays. mdpi.commed-life.cn

Conversely, a distinct study focusing on compounds isolated from Junceella gemmacea reported that this compound (identified as compound 7 in that study) showed no significant growth inhibitory activity against A549, MG63, and SMMC-7721 cell lines in in vitro bioscreening. The inhibitory concentration 50% (IC50) for this compound in these assays was determined to be greater than or equal to 40 µM. mdpi.com This indicates a lack of potent cytotoxic effect in these specific cell lines under the tested conditions.

Table 1: Summary of this compound's In Vitro Cytotoxicity Findings

| Compound | Cell Line | Observed Activity | IC50 Value (µM) | Reference Compound |

| This compound | A549, MG63 | Growth inhibition observed (among other briaranes) | Not specified for this compound alone | Adriamycin (positive control) mdpi.com |

| This compound (Compound 7) | A549, MG63, SMMC-7721 | No growth inhibitory activity | ≥ 40 mdpi.com | Not specified for comparison |

Anti-inflammatory and Antioxidant Assays

This compound has demonstrated notable anti-inflammatory and antioxidant properties in in vitro models, often linked to its ability to modulate key cellular pathways.

Detailed research findings indicate that this compound can alleviate inflammation by increasing catalase activity. nih.govbohrium.com In vitro investigations revealed that this compound modulates catalase through non-covalent interactions, which enhances the enzyme's activity and stability. nih.gov Furthermore, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of antioxidant responses. nih.govnih.govfrontiersin.orgfrontiersin.org This activation leads to the upregulation of downstream antioxidant enzymes and a strong suppression of reactive oxygen species (ROS) production. nih.govnih.gov

In the context of inflammatory cytokine production, this compound effectively decreased the expression and production of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-6 in in vitro assays. nih.gov These effects are particularly relevant in models of inflammation, such as those utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, which are commonly employed to screen for immunomodulators and anti-inflammatory compounds. nih.govresearchgate.netnih.govnih.govmdpi.com While specific IC50 values for this compound's anti-inflammatory effects against a direct reference compound (other than the inflammatory stimulus itself) are not consistently provided in the available snippets, the observed modulation of catalase, Nrf2, ROS, and inflammatory cytokines highlights its distinct mechanistic actions in comparison to the untreated or LPS-stimulated controls.

Table 2: Summary of this compound's In Vitro Anti-inflammatory and Antioxidant Activities

| Activity | Mechanism/Observed Effect | Cell Model/Assay Type | Reference Compounds/Controls | Detailed Findings |

| Anti-inflammatory | Increased catalase activity | In vitro catalase assays | Untreated control | Modulated catalase via non-covalent interactions, enhancing activity and stability. nih.gov |

| Antioxidant | Activated Nrf2 pathway | In vitro cellular models (e.g., related to osteoclastogenesis) | Untreated control, Nrf2 inhibitors (e.g., ML385 for Nrf2 pathway confirmation) nih.gov | Significantly upregulated Nrf2 expression and suppressed ROS production. nih.govnih.gov |

| Anti-inflammatory | Decreased inflammatory cytokine production | MH7A/bone marrow-derived macrophages (BMMs) co-culture system | Tumor necrosis factor-α (TNF-α)-induced inflammation (control) | Effectively decreased expression and production of IL-1β and IL-6. nih.gov |

Structure Activity Relationship Sar Studies of Praelolide and Its Analogues

Impact of Specific Substituents on Activity (e.g., 12-O-isovalerate)

Preliminary structure-activity relationship analyses have provided significant insights into the role of specific substituents on the biological activity of Praelolide and its related briaranes. A notable finding indicates that the presence of a 12-O-isovalerate group may lead to an increase in the observed biological activity. mdpi.comresearchgate.netpsu.edu This suggests that the isovalerate moiety at the C-12 position plays a beneficial role in enhancing the compound's potency. Conversely, substitutions at the 13- or 14-O-isovalerate positions appear to decrease activity. mdpi.comresearchgate.netpsu.edu This contrasting effect highlights the high specificity required for optimal interaction with biological targets and underscores the importance of positional isomerism in briarane SAR. These observations provide a clear direction for targeted structural modifications in the design of more potent analogues.

The following table summarizes the observed impact of isovalerate substituents:

| Position of Isovalerate | Impact on Biological Activity | Reference |

| 12-O-isovalerate | May increase activity | mdpi.comresearchgate.netpsu.edu |

| 13-O-isovalerate | May decrease activity | mdpi.comresearchgate.netpsu.edu |

| 14-O-isovalerate | May decrease activity | mdpi.comresearchgate.netpsu.edu |

Conformational Analysis and Bioactivity Correlation

Conformational analysis is a critical aspect of understanding the SAR of flexible natural products like this compound. The biological activity of a small molecule is fundamentally linked to its ability to adopt a specific three-dimensional conformation that complements the binding site of its target receptor, facilitating optimal ligand-protein interactions. nih.gov While synthetic compounds often employ rigid structures to limit conformational flexibility, many bioactive natural products, including polyketides and diterpenoids like briaranes, possess significant conformational freedom. nih.gov

Despite this flexibility, such molecules typically adopt preferred conformational profiles in solution. nih.gov It is often the case that only one of these preferred structures will resemble the ideal bound conformation. nih.gov Consequently, altering a molecule's conformational preferences to favor a particular conformer or family of conformers can significantly impact its biological activity and aid in identifying the bioactive conformation, especially in the absence of direct crystallographic data. nih.gov Conformational energy calculations have been applied to briarane structures, indicating their relevance in understanding the spatial arrangements of these complex molecules. clockss.org Such analyses are crucial for correlating the three-dimensional shape of this compound and its analogues with their observed biological effects.

Computational Approaches to SAR (e.g., 3D-QSAR)

Computational approaches play an increasingly vital role in modern SAR studies, offering powerful tools for predicting and understanding the molecular mechanisms underlying biological activity. In silico methods facilitate the identification of potential biological targets for chemical compounds, explore ligand-target interactions, and investigate biochemical mechanisms. researchgate.net These computational techniques can process various data types, including molecular structure, chemical properties, and biological activity, to enhance the accuracy of target prediction. researchgate.net

While specific 3D-QSAR studies on this compound were not detailed in the provided literature, the principles of such approaches are highly applicable. 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) aims to correlate the biological activity of a set of compounds with their three-dimensional structural features, often by analyzing molecular fields (e.g., steric, electrostatic) around the molecules. This allows for the development of predictive models that can guide the design of new analogues with improved activity. The recent finding that this compound interacts with the Keap1 protein via non-covalent interactions to activate the Nrf2 pathway researchgate.net, provides a specific molecular target interaction that could be extensively studied using computational methods like molecular docking and dynamics simulations, which are integral to understanding SAR at an atomic level. Furthermore, computational methods like TDDFT (Time-Dependent Density Functional Theory) calculations of ECD (Electronic Circular Dichroism) spectra have been successfully employed for the absolute configuration determination of briarane diterpenoids, indirectly contributing to a deeper understanding of their precise three-dimensional structures. mdpi.com

Molecular Target Identification Methodologies in Praelolide Research

Ligand-based Approaches (e.g., ChemMapper for polypharmacology prediction)

Ligand-based approaches operate on the principle that structurally similar compounds often exhibit similar biological activities and interact with similar targets. researchgate.net These computational methods are particularly valuable when the three-dimensional structure of the target protein is unknown.

ChemMapper for Polypharmacology Prediction: ChemMapper is a versatile online platform that utilizes 3D similarity computation to predict the polypharmacology effects and modes of action for small molecules. researchgate.netresearchgate.netlilab-ecust.cn It leverages a vast database of chemical structures with associated bioactivities and target annotations. By comparing a query compound, such as Praelolide, to this database based on its 3D structure, ChemMapper returns a list of the most similar compounds and their known pharmacological annotations. researchgate.net This approach can suggest potential targets for this compound by identifying proteins that bind to structurally analogous molecules. The core of ChemMapper's 3D similarity calculation is the SHAFTS (SHApe-FeaTure Similarity) method, which integrates molecular shape superposition and chemical feature matching, offering enhanced accuracy compared to traditional 2D fingerprint-based methods. researchgate.netlilab-ecust.cn

Other Ligand-based Prediction Tools: Other computational tools, such as SwissTargetPrediction and TargetHunter, also contribute to ligand-based target prediction. researchgate.netresearchgate.net These servers predict plausible protein targets by analyzing 2D and 3D similarity measures with known ligands in large chemogenomic databases like ChEMBL. researchgate.netresearchgate.netchemrxiv.orgbiorxiv.org For this compound, such approaches were instrumental in identifying its interaction with Keap1, a key regulator of the Nrf2 pathway. researchgate.netresearchgate.netmdpi.comnih.govmdpi.comfrontiersin.org

Biophysical Techniques (e.g., Fluorescence Spectroscopy, Circular Dichroism, Surface Plasmon Resonance)

Biophysical techniques provide experimental evidence of direct molecular interactions, offering insights into binding affinities, kinetics, and conformational changes induced upon ligand binding. While specific detailed research findings on this compound using these techniques were not extensively detailed in the provided search results, their general application in molecular target identification is well-established and highly relevant to characterizing interactions such as that between this compound and Keap1.

Fluorescence Spectroscopy: This technique measures the emission of light from a sample after it absorbs light at a specific wavelength. fiveable.me It is widely employed to study protein folding, conformational changes, and interactions with ligands. fiveable.mejhu.eduuni-potsdam.de Changes in intrinsic protein fluorescence (e.g., from tryptophan residues) or extrinsic fluorescent probes can indicate ligand binding and conformational alterations. fiveable.mejhu.edu For this compound, fluorescence spectroscopy could be used to monitor direct binding to Keap1 and assess any resulting changes in Keap1's conformation.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. fiveable.mejhu.edu It is a powerful tool for determining the secondary structure of biomolecules, such as proteins, and for monitoring conformational changes upon ligand binding. fiveable.mejhu.eduuni-potsdam.de Analysis of the CD spectrum of Keap1 in the presence and absence of this compound could reveal structural rearrangements in the protein, providing evidence of interaction and its impact on protein conformation.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time biosensor-based technique that measures the binding events between molecules at a metal surface by detecting changes in the local refractive index. uni-potsdam.demosbri.eunih.gov SPR allows for the determination of binding affinities (K_D), association rates (k_a), and dissociation rates (k_d) for ligand-protein interactions. nih.gov This technique would be highly valuable for quantitatively characterizing the non-covalent interaction between this compound and Keap1, providing precise kinetic and affinity data.

Proteomics-based Approaches (e.g., Activity-Based Protein Profiling (ABPP))

Proteomics-based approaches offer a global view of protein activity within complex biological systems, enabling the identification of functional targets of small molecules.

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic technology that utilizes small-molecule chemical probes, known as activity-based probes (ABPs), to selectively and covalently react with the active sites of enzymes. imperial.ac.ukcreative-biolabs.comnih.govuniversiteitleiden.nlresearchgate.net Unlike traditional proteomics that measure protein abundance, ABPP directly interrogates protein function and identifies catalytically active proteins in native biological systems, including intact cells and animal models. imperial.ac.uknih.govresearchgate.net This technique is instrumental in discovering new therapeutic targets and elucidating the mechanisms of action of compounds. imperial.ac.ukcreative-biolabs.com While specific studies employing ABPP for this compound were not found in the immediate search, this methodology could be applied to identify other active enzymes or protein classes modulated by this compound, beyond its known interaction with Keap1, potentially revealing additional targets or off-targets.

Computational Prediction of Molecular Targets

Computational prediction methods are essential for initial target identification, providing a cost-effective and rapid means to narrow down potential targets from vast chemical and biological datasets. These methods leverage existing knowledge about chemical structures and their known biological activities to infer new interactions.

Computational target fishing involves mining biologically annotated chemical databases and mapping compound structures into chemogenomical space to predict biological targets. researchgate.netresearchgate.net This includes various in silico strategies:

Chemical Similarity Searching: This is a fundamental principle where compounds with high structural similarity are predicted to share similar biological targets. researchgate.netbiorxiv.org

Data Mining/Machine Learning: Algorithms analyze large datasets of molecular structures, chemical properties, and biological activities to predict interactions. researchgate.netchemrxiv.org

Panel Docking: This involves virtually screening compounds against a panel of known protein targets to predict binding. researchgate.net

Bioactivity Spectral Analysis: This method analyzes the pattern of bioactivities of a compound to predict its targets. researchgate.net

Molecular Docking: This technique predicts the binding orientation and affinity of a small molecule (ligand) with its protein target by simulating their interaction at an atomic level. plos.org It plays a significant role in the rational design of drugs and can identify potential targets by predicting how a compound like this compound might fit into the binding pockets of various proteins. plos.org

Tools like ChemMapper, SwissTargetPrediction, and TargetHunter are prominent examples of web servers that facilitate these computational predictions, enabling researchers to explore potential targets for compounds like this compound based on their chemical structure and existing chemogenomic data. researchgate.netresearchgate.netresearchgate.net The interaction of this compound with Keap1, leading to Nrf2 pathway activation, is an example of a target identified through or validated by such computational and experimental approaches. researchgate.netresearchgate.netmdpi.comnih.govmdpi.comfrontiersin.org

Advanced Analytical Methodologies for Praelolide Research

Nuclear Magnetic Resonance (NMR) Innovations in Natural Products Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of natural products, including Praelolide. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for deciphering the connectivity of atoms and the spatial arrangement of functional groups within a molecule. For this compound, 1H NMR and 13C NMR spectra provide fundamental information on the types and environments of hydrogen and carbon atoms nih.gov. The chemical shifts and coupling constants derived from these spectra are critical for identifying various functional groups and establishing the carbon skeleton.

Further insights into the intricate structure of this compound are gained through 2D NMR experiments. Correlation Spectroscopy (COSY) reveals proton-proton spin-spin coupling networks, indicating adjacent protons nih.gov. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for establishing carbon-proton correlations, both direct (HSQC) and long-range (HMBC), thereby mapping out the entire carbon framework and its attached hydrogens, and establishing connectivity across quaternary carbons or heteroatoms nih.gov. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) 13C NMR enhance sensitivity and resolution, aiding in the differentiation of methyl, methylene, and methine carbons. The comprehensive analysis of these NMR data sets allows for the construction of the planar structure of this compound. Beyond basic structural determination, advanced NMR applications, such as the rigorous analysis of Nuclear Overhauser Effect (NOE) effects and J-couplings, contribute significantly to determining the stereochemical configuration and conformation of complex molecules like this compound.

Mass Spectrometry (MS) Applications in Complex Mixture Analysis

Mass Spectrometry (MS) plays a complementary yet equally vital role in the characterization of this compound, particularly in the analysis of complex natural product mixtures. The primary application of MS in this context is the precise determination of the molecular weight and elemental composition of the compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) has been employed to establish its molecular formula as C28H35O12Cl vulcanchem.commdpi.com.

MS provides crucial information that corroborates findings from NMR spectroscopy, ensuring the correctness of the proposed molecular formula. In complex natural product extracts, MS techniques, especially when coupled with chromatographic separation (e.g., LC-MS), allow for the identification and profiling of numerous compounds simultaneously, even in trace amounts. The fragmentation patterns observed in MS/MS experiments can provide valuable structural details, helping to confirm the presence of specific substructures within the this compound molecule. Quantitative analysis software is often used to process the raw mass spectrometry data, enabling detailed insights into the composition of complex biological samples.

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is considered the definitive method for determining the atomic and molecular structure of crystalline compounds, providing unambiguous three-dimensional information and absolute configuration. For this compound, X-ray diffraction analysis was instrumental in confirming its complex structure and unequivocally establishing its absolute configuration vulcanchem.com.

The crystallographic data for this compound revealed its crystal system, space group, and unit cell dimensions. The structure was solved using direct methods and refined to a high degree of accuracy. The absolute configuration was determined through statistical analysis of R factors and observation of Bijvoet pairs, which are sensitive to the absolute arrangement of atoms in space vulcanchem.com.

Table 1: X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2 |

| Cell Dimension a | 16.936 Å |

| Cell Dimension b | 16.709 Å |

| Cell Dimension c | 10.333 Å |

| Z (molecules per unit cell) | 4 |

| Refinement R Factor | 0.055 (for 2257 unique observable reflections) vulcanchem.com |

| Absolute Configuration Determination | Statistics (R factor ratio R = 1.012) and Bijvoet pairs observation vulcanchem.com |

This precise crystallographic data confirmed the arrangement of the three main rings (a six-membered, an eight-membered, and another six-membered ring) in chair-chairboat-chair conformations, along with the five-membered lactone ring, four acetate (B1210297) groups, and the epoxide ring vulcanchem.com.

Electronic Circular Dichroism (ECD) for Stereochemical Confirmation

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique employed for the stereochemical confirmation of chiral molecules, particularly for determining their absolute configuration when X-ray quality crystals are not available or as a complementary method. ECD spectra are highly sensitive to both the absolute configuration and the molecular conformation of a chiral substrate.

For complex natural products like briarane-type diterpenoids, which often possess flexible bicyclo[8.4.0]tetradecane skeletons, stereochemical studies can be challenging cmdm.tw. In such cases, ECD, often combined with time-dependent density functional theory (TDDFT) calculations, provides a robust approach. The methodology typically involves performing conformational analysis to identify possible conformers, optimizing their geometries, and then computationally predicting their ECD spectra using TDDFT. The calculated ECD spectrum, which is a Boltzmann-weighted average of the contributions from all populated conformers, is then compared with the experimentally obtained spectrum. A strong correlation between the experimental and calculated spectra allows for the confident assignment of the absolute configuration cmdm.tw. For instance, this approach has been successfully applied to related briarane diterpenoids, such as gemmacolide N, serving as a reference for the configurational assignment of other analogues based on similar ECD curves cmdm.tw.

Future Research Directions and Perspectives

Exploration of Undiscovered Praelolide Analogues

The rich chemical diversity and varied bioactivities observed within the briarane diterpenoid class, to which this compound belongs, suggest a substantial untapped potential for discovering new analogues with enhanced or distinct pharmacological profiles doria.fiscispace.comscribd.combidd.groupuni-freiburg.de. Future research in this area should primarily focus on:

Targeted Isolation from Marine Organisms: Continued and systematic bioprospecting of marine gorgonian corals, especially those known to produce briaranes like Junceella fragilis and Dichotella gemmacea, is paramount. These marine invertebrates have historically proven to be prolific sources of this compound and a wide array of related briaranes, indicating their continued promise as a reservoir for novel structural variants scispace.comscribd.combidd.groupuni-freiburg.de. The application of advanced chromatographic and spectroscopic techniques will be crucial for the efficient isolation and precise characterization of these newly discovered compounds.

Semi-synthesis and Chemical Modification: Existing this compound structures can serve as valuable scaffolds for semi-synthetic endeavors. This involves performing targeted chemical reactions to introduce diverse functional groups, modify stereochemistry, or create hybrid molecules. Such modifications can lead to the generation of analogues with improved pharmacokinetic properties, such as enhanced solubility or bioavailability, or with refined target specificity. Preliminary structure-activity relationship (SAR) analyses for other briarane diterpenoids suggest that specific substitutions at positions such as C-2, C-12, C-13, C-14, and C-16 can significantly influence biological activity uni-freiburg.de.

Computational Chemistry and In Silico Screening: The integration of computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening, offers a powerful means to predict potential this compound analogues with desired properties in silico before resource-intensive experimental synthesis. These methods can accelerate the identification of promising structural motifs and guide the rational design of new compounds.

Deeper Elucidation of Biosynthetic Pathways and Metabolic Engineering

A comprehensive understanding of this compound's complete biosynthetic pathway within its natural producers is critical for enabling sustainable and scalable production, as well as for the rational design and generation of novel compounds through metabolic engineering.

Enzymatic Pathway Discovery: Future research must prioritize the identification and detailed characterization of the specific enzymes responsible for catalyzing each step in this compound biosynthesis. This will necessitate extensive genomic and transcriptomic analyses of the producing marine organisms to pinpoint candidate genes, followed by rigorous functional characterization of the enzymes they encode. This systematic approach has been successfully employed in elucidating the biosynthetic pathways of numerous plant and marine natural products.

Metabolic Engineering in Heterologous Hosts: Once the key biosynthetic genes are identified, advanced metabolic engineering strategies can be implemented to transfer and express these pathways in more tractable heterologous hosts, such as bacteria (e.g., Escherichia coli) or yeast (Saccharomyces cerevisiae), or even through the use of plant cell cultures. This approach aims to achieve several objectives:

Optimize Production Yields: Engineer host organisms to significantly overproduce this compound by enhancing precursor supply, optimizing the expression levels of pathway enzymes, and minimizing metabolic bottlenecks or competing pathways.

Produce Novel Analogues: Introduce specific pathway modifications or integrate enzymes from other known biosynthetic routes to create "new-to-nature" this compound analogues. These novel compounds may possess unique biological activities or improved characteristics not found in naturally occurring variants.

Comprehensive Systems-level Analysis of this compound's Biological Impact

While existing studies have shed light on this compound's anti-inflammatory properties and its interaction with pathways such as Nrf2 wikidata.orgunesp.br, a more holistic and integrated understanding of its full biological impact necessitates the application of systems-level approaches.

Multi-omics Profiling: The application of multi-omics technologies, including transcriptomics, proteomics, and metabolomics, can provide an unparalleled, comprehensive view of the cellular and physiological responses to this compound treatment. This involves meticulously analyzing changes in gene expression, protein abundance, and metabolite profiles in relevant biological systems (e.g., specific cell lines, in vivo animal models) following exposure to this compound. Such analyses can reveal previously unrecognized molecular targets or modulated biological pathways wikidata.org.

Network Pharmacology and Systems Biology Modeling: Integrating the vast datasets generated from multi-omics studies with advanced bioinformatics tools and computational modeling can facilitate the construction of intricate interaction networks. This allows for the identification of both direct and indirect targets of this compound within complex biological systems, thereby elucidating the multi-targeted mechanisms of action that are often characteristic of many natural products wikidata.org.

Investigation of Broader Biological Activities: Beyond its established anti-inflammatory and anti-arthritic effects, future research should systematically screen this compound for a wider spectrum of potential biological activities. Given the diverse bioactivities reported for other briarane diterpenoids, this could include anticancer, antiviral, antimicrobial, or immunomodulatory effects uni-freiburg.de.

Development of Novel Research Tools and Methodologies for this compound Study

Advancing the in-depth study of this compound and its analogues critically depends on the continuous development and refinement of specialized research tools and methodologies.

Advanced Analytical Techniques: The development of highly sensitive and specific analytical methods, such as improved liquid chromatography-tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) techniques, is crucial for the precise detection, accurate quantification, and detailed structural elucidation of this compound and its metabolites. This is particularly important in complex biological matrices or environmental samples, and for tracking its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

High-Throughput Screening Assays: Establishing robust high-throughput screening (HTS) assays is essential for rapidly and efficiently evaluating the biological activity of this compound and its growing library of analogues against various molecular targets or disease models. This will significantly accelerate the identification of promising lead compounds for further preclinical and clinical development.

Refined In Vitro and In Vivo Models: The development of more physiologically relevant in vitro models, such as 3D cell cultures or organ-on-a-chip systems, alongside sophisticated in vivo animal models that more closely mimic human disease conditions, is vital for accurately assessing this compound's efficacy and elucidating its mechanisms of action. For instance, more precise and representative models for arthritis or other inflammatory conditions could be developed to evaluate its therapeutic potential.

Bioinformatics Tools and Databases: The creation or expansion of specialized bioinformatics tools and comprehensive databases dedicated to briarane diterpenoids, including this compound, would be highly beneficial. These resources could serve as centralized repositories for compiling structural information, biological activity data, biosynthetic pathway components, and facilitating advanced structure-activity relationship studies and target prediction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.